molecular formula C20H23NO3 B4109309 2-(4-methoxyphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide

2-(4-methoxyphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide

Cat. No.: B4109309
M. Wt: 325.4 g/mol
InChI Key: KDWOPVFRQQHMKG-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenoxy group and a tetrahydronaphthalenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide typically involves the following steps:

    Formation of the Methoxyphenoxy Intermediate: This can be achieved by reacting 4-methoxyphenol with an appropriate halogenated compound under basic conditions.

    Attachment of the Tetrahydronaphthalenyl Group: The intermediate is then reacted with a tetrahydronaphthalenyl amine derivative.

    Formation of the Propanamide Backbone: The final step involves the formation of the amide bond through a condensation reaction with a propanoyl chloride derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol, while reduction of the amide group may yield an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)-N-(1-naphthalenyl)propanamide: Lacks the tetrahydro group, which may affect its reactivity and applications.

    2-(4-methoxyphenoxy)-N-(5,6,7,8-tetrahydro-2-naphthalenyl)propanamide: Similar structure but with a different position of the tetrahydro group.

Uniqueness

The presence of both the methoxyphenoxy and tetrahydronaphthalenyl groups in 2-(4-methoxyphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide may confer unique properties, such as specific binding affinities or reactivity profiles, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14(24-17-12-10-16(23-2)11-13-17)20(22)21-19-9-5-7-15-6-3-4-8-18(15)19/h5,7,9-14H,3-4,6,8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWOPVFRQQHMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC2=C1CCCC2)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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